1-(4-methylbenzyl)-1H-imidazole
Overview
Description
1-(4-methylbenzyl)-1H-imidazole is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thromboxane Synthetase Inhibition
- A study by Iwata, Mikashima, and Takamatsu (1990) explored a derivative of imidazole as an inhibitor of thromboxane synthetase, which could be significant in preventing ischemic circulatory disorders. They found that this derivative persistently inhibited thromboxane production in dogs after oral dosing, despite its rapid elimination from plasma (Iwata, Mikashima, & Takamatsu, 1990).
Antiviral Activity
- Golankiewicz et al. (1995) synthesized imidazole derivatives and examined their effects on the replication of ortho- and paramyxoviruses. They discovered that certain derivatives were specifically inhibitory to viruses like influenza A and respiratory syncytial virus, highlighting potential antiviral applications (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).
Proton-Conducting Polymer Electrolytes
- Schechter and Savinell (2002) investigated the use of imidazole in phosphoric acid doped polybenzimidazole systems, which are high-temperature proton-conducting polymer electrolytes. This research has implications for fuel cell technology (Schechter & Savinell, 2002).
Antibacterial and Antioxidant Activities
- Menteşe, Ülker, and Kahveci (2015) synthesized benzimidazole derivatives containing imidazole and studied their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These findings suggest potential applications in treating bacterial infections and oxidative stress (Menteşe, Ülker, & Kahveci, 2015).
Amino Acid Mimetics
- Zaman, Kitamura, and Abell (2005) prepared 1-benzyl-4-methylimidazoles with various substituents, providing access to optically active amino acid mimetics with a C-terminal imidazole. This research has implications for the development of new biomolecules (Zaman, Kitamura, & Abell, 2005).
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-10-2-4-11(5-3-10)8-13-7-6-12-9-13/h2-7,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXGQHAFADWCKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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